

Spectral Analysis of 2,5-Dimethoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,5-Dimethoxyaniline**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **2,5-Dimethoxyaniline** provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,5-Dimethoxyaniline** is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons on the benzene ring and the methoxy groups, respectively. The amino group protons also present a characteristic signal.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.7	m	3H	Ar-H
~3.8	s	6H	-OCH ₃
~3.7	s (broad)	2H	-NH ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~154	Ar-C-O
~142	Ar-C-N
~119	Ar-C
~112	Ar-C
~101	Ar-C
~56	-OCH ₃
~55	-OCH ₃

Note: Chemical shifts can vary slightly depending on the solvent.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,5-Dimethoxyaniline** shows characteristic absorption bands for the amine and ether functional groups, as well as for the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Sharp (doublet)	N-H stretch (primary amine)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic, -OCH ₃)
~1600	Medium	C=C stretch (aromatic ring)
~1500	Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Strong	C-O stretch (aryl ether)
~850	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.[3] The mass spectrum of **2,5-Dimethoxyaniline** shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

m/z	Relative Intensity (%)	Assignment
153	High	[M] ⁺ (Molecular Ion)
138	High	[M-CH ₃] ⁺
110	Medium	[M-CH ₃ -CO] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,5-Dimethoxyaniline** for ^1H NMR and 50-100 mg for ^{13}C NMR.[\[4\]](#)[\[5\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[\[4\]](#)[\[5\]](#)
- Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
- If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.[\[4\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H and/or ^{13}C NMR spectra using standard acquisition parameters. For ^1H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[\[4\]](#) For ^{13}C NMR, a larger number of scans will be necessary.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[\[4\]](#)

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):[\[6\]](#)

- Dissolve a small amount (a few milligrams) of **2,5-Dimethoxyaniline** in a volatile solvent like methylene chloride or acetone.[\[6\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[6\]](#)

- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
[6]

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty salt plate.
- Acquire the IR spectrum of the sample.
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Sample Preparation:

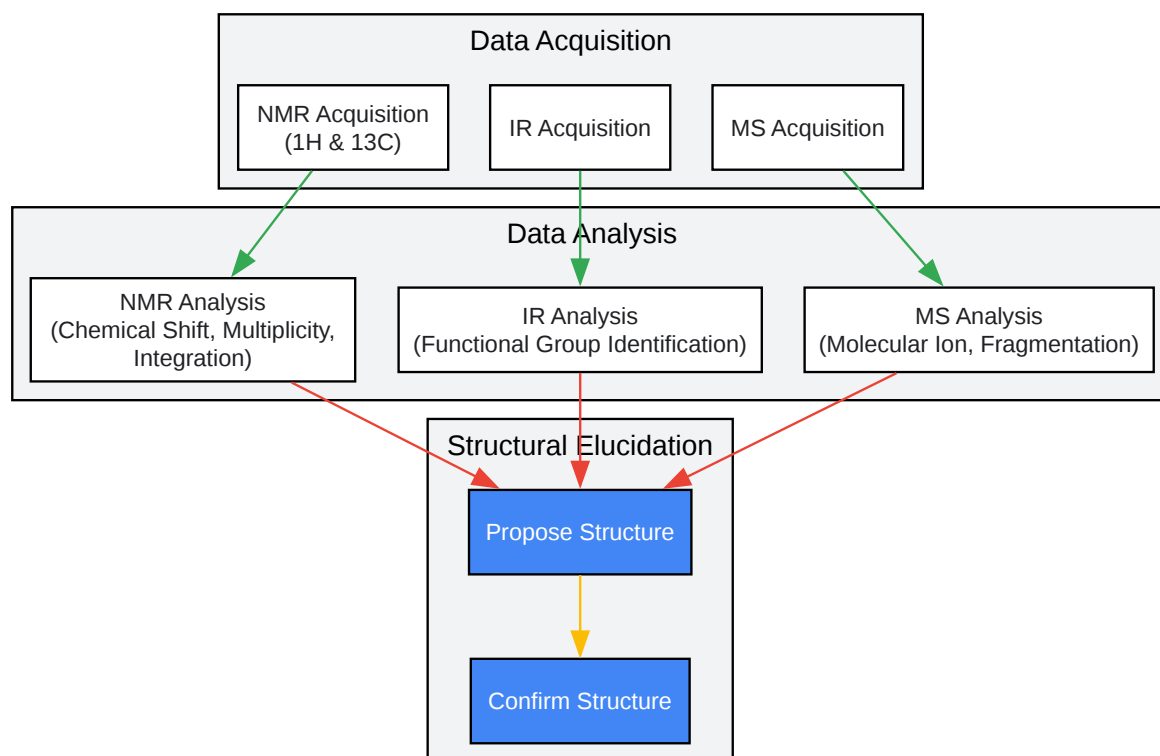
- Prepare a dilute solution of **2,5-Dimethoxyaniline** in a volatile organic solvent such as methanol or acetonitrile.[7] The concentration should typically be around 1 mg/mL, which is then further diluted.[7]
- Ensure the sample is free of non-volatile salts or buffers, as they can interfere with the ionization process.[7]

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer's ion source, often via direct infusion or through a gas chromatograph (GC-MS).[8][9]
- In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8][9]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8][9]
- The detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for a compound like **2,5-Dimethoxyaniline**.



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Caption: Workflow for Spectral Data Analysis and Structural Elucidation.

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